molecular formula C12H15ClN4O2S B8358844 6-Chloro-2-methylthiopurin-9-ylmethyl 2,2-dimethylpropionate

6-Chloro-2-methylthiopurin-9-ylmethyl 2,2-dimethylpropionate

Cat. No. B8358844
M. Wt: 314.79 g/mol
InChI Key: UFILOIUTGBIMFE-UHFFFAOYSA-N
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Patent
US07825126B2

Procedure details

To a stirred solution of 2-amino-6-chloropurin-9-yl-methyl 2,2-dimethylpropionate 81 (0.566 g, 2 mmol) in acetonitrile (2 mL) was added methyl disulfide (0.94 g, 10 mmol), and tert-butyl nitrite (90%, 1.14 g, 10 mmol) and the resulting reaction mixture was stirred at room temperature for 8 h. The reaction mixture was concentrated in vacuo, and the resulting crude product was subjected to silica gel column chromatography (AcOEt/petroleum ether=1/10), which furnished 82 (0.364 g, 55%): 1H NMR (CDCl3, 300 MHz) δ 8.19 (s, 1H), 6.12 (s, 2H), 2.65 (s, 3H), 1.17 (s, 9H). MS (m/e) (positive-FAB) 315 (M+1)+.
Quantity
0.566 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:19])([CH3:18])[C:3]([O:5][CH2:6][N:7]1[CH:15]=[N:14][C:13]2[C:8]1=[N:9][C:10](N)=[N:11][C:12]=2[Cl:16])=[O:4].[CH3:20][S:21]SC.N(OC(C)(C)C)=O>C(#N)C>[CH3:1][C:2]([CH3:19])([CH3:18])[C:3]([O:5][CH2:6][N:7]1[CH:15]=[N:14][C:13]2[C:8]1=[N:9][C:10]([S:21][CH3:20])=[N:11][C:12]=2[Cl:16])=[O:4]

Inputs

Step One
Name
Quantity
0.566 g
Type
reactant
Smiles
CC(C(=O)OCN1C2=NC(=NC(=C2N=C1)Cl)N)(C)C
Name
Quantity
0.94 g
Type
reactant
Smiles
CSSC
Name
Quantity
1.14 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC(C(=O)OCN1C2=NC(=NC(=C2N=C1)Cl)SC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.364 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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